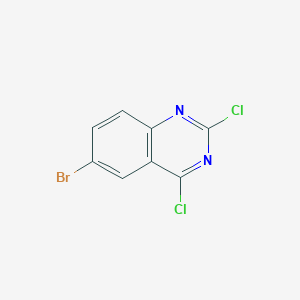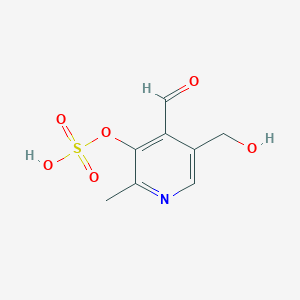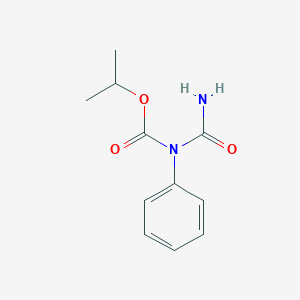![molecular formula C31H41F5O3S B010439 (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol CAS No. 101908-22-9](/img/structure/B10439.png)
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol is not fully understood. However, it is believed to interact with G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission and hormone signaling. By modulating the activity of these receptors, this compound may have potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of GPCRs, leading to changes in various physiological processes. For example, it has been shown to enhance the release of acetylcholine in the brain, which may have potential therapeutic applications for the treatment of Alzheimer's disease. It has also been shown to modulate the activity of serotonin receptors, which are involved in mood regulation and have potential implications for the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol in lab experiments is its potential as a tool for studying GPCRs. By modulating the activity of these receptors, this compound may provide insights into the physiological processes they are involved in. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to explore its potential as a tool for studying GPCRs and other physiological processes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol involves a multi-step process. The starting material is 2-naphthol, which is converted to 2-naphthalenemethanol through a Grignard reaction. The resulting product is then subjected to a series of reactions, including protection of the hydroxyl group, alkylation, and deprotection, to yield the desired compound.
Aplicaciones Científicas De Investigación
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In biochemistry, it has been investigated for its potential use as a tool for studying G protein-coupled receptors (GPCRs).
Propiedades
| 101908-22-9 | |
Fórmula molecular |
C31H41F5O3S |
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol |
InChI |
InChI=1S/C31H41F5O3S/c1-29(24-11-13-25(37)14-12-24)19-17-23-22-26(38)15-16-27(23)28(29)10-7-5-3-2-4-6-8-20-40(39)21-9-18-30(32,33)31(34,35)36/h11-16,22,28,37-38H,2-10,17-21H2,1H3/t28-,29-,40?/m1/s1 |
Clave InChI |
FSMUFBPBKQSSHZ-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@]1(CCC2=C([C@H]1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
SMILES |
CC1(CCC2=C(C1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
SMILES canónico |
CC1(CCC2=C(C1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
Sinónimos |
(1RS,2RS)-2-(4-hydroxyphenyl)-2-methyl-1-(9-(4,4,5,5,5-pentafluoropentyl)sulfinylnonyl)-1,2,3,4-tetrahydronaphth-6-ol ZM 189,154 ZM 189154 ZM-189154 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


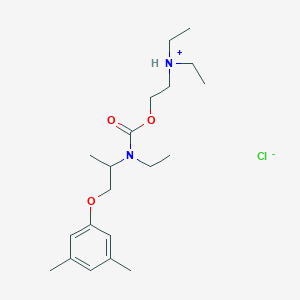
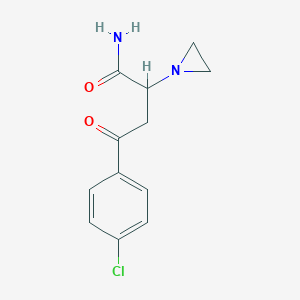

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)

![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
